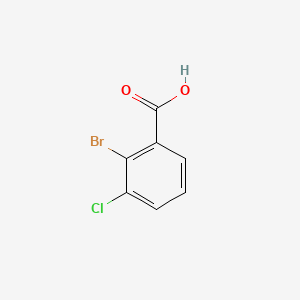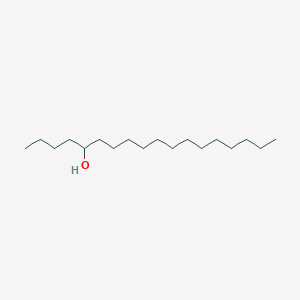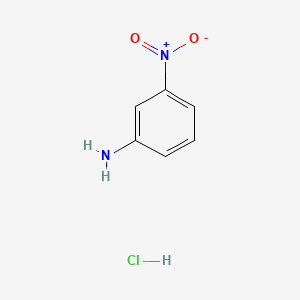![molecular formula C13H8OS B1583946 Dibenzo[b,d]thiophene-2-carbaldehyde CAS No. 22099-23-6](/img/structure/B1583946.png)
Dibenzo[b,d]thiophene-2-carbaldehyde
Overview
Description
Dibenzo[b,d]thiophene-2-carbaldehyde, also known as 2-Dibenzothiophenecarboxaldehyde, is a chemical compound with the molecular formula C13H8OS . It is chemically similar to anthracene .
Synthesis Analysis
Dibenzo[b,d]thiophene-2-carbaldehyde can be synthesized from biphenyl and sulfur dichloride in the presence of aluminium chloride . The reduction with lithium results in the scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position .Molecular Structure Analysis
The molecular structure of Dibenzo[b,d]thiophene-2-carbaldehyde consists of two benzene rings fused to a central thiophene ring . The InChI code for this compound is 1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H .Physical And Chemical Properties Analysis
Dibenzo[b,d]thiophene-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 212.27 .Scientific Research Applications
Synthesis of Tricyclic Heterocyclic Compounds
Dibenzo[b,d]thiophene-2-carbaldehyde: is used in the synthesis of novel tricyclic heterocyclic compounds. These compounds, such as xanthene-1,8-diones tethered with dibenzo[b,d]thiophene, are synthesized through one-pot condensation processes . This application is significant in the development of materials with potential optoelectronic properties.
UV-Visible Absorption Studies
The compound plays a crucial role in UV-Visible absorption studies for materials science. It is involved in the investigation of the absorption properties of synthesized compounds, which is essential for understanding their suitability in various applications like laser technologies and photodynamic therapy .
Optoelectronic Materials
Due to its extended conjugation with aromatic groups, Dibenzo[b,d]thiophene-2-carbaldehyde exhibits applications in optoelectronic materials. It forms an important component in laser dyes and is used in laser technologies for applications such as photodynamic therapy .
Fluorescent Materials
The compound is utilized as a pH-sensitive fluorescent material. This application is particularly useful for the visualization of biomolecules, aiding in biological and medical research where tracking and imaging of specific cells or molecules are required .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, Dibenzo[b,d]thiophene-2-carbaldehyde is used for the preparation of a variety of molecules, including biologically active compounds. This makes it a valuable building block in pharmaceutical research and development .
Corrosion Inhibitors
In industrial chemistry and material science, derivatives of Dibenzo[b,d]thiophene-2-carbaldehyde are utilized as corrosion inhibitors. This application is crucial for protecting materials and structures from corrosion, thereby extending their lifespan and reliability .
Organic Semiconductors
The planar architecture of Dibenzo[b,d]thiophene-2-carbaldehyde makes it an ideal conjugated unit for the construction of organic semiconductors. These semiconductors are vital for the development of electronic devices, offering an alternative to traditional silicon-based semiconductors .
Medicinal Chemistry
The compound’s derivatives exhibit several biological activities, including antibacterial, antidepressant, and antituberculosis properties. This highlights its importance in medicinal chemistry, where it can lead to the development of new therapeutic agents .
Safety And Hazards
Dibenzo[b,d]thiophene-2-carbaldehyde is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Relevant Papers Unfortunately, there are not many papers available that specifically discuss Dibenzo[b,d]thiophene-2-carbaldehyde .
properties
IUPAC Name |
dibenzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXAEFJJINHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348892 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,d]thiophene-2-carbaldehyde | |
CAS RN |
22099-23-6 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)












